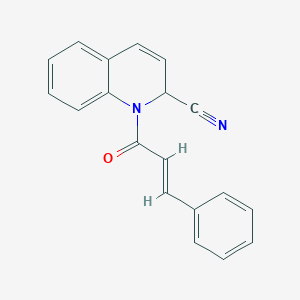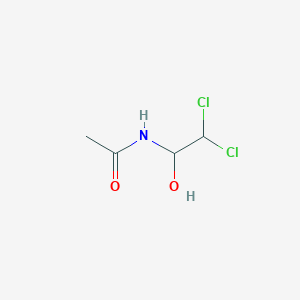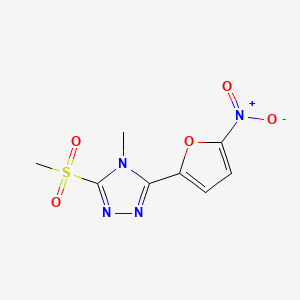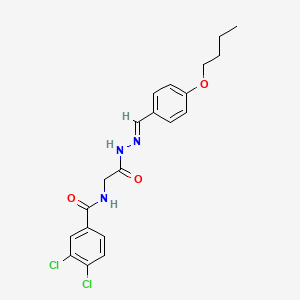
1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that belongs to the class of dihydroquinolines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, which includes a quinoline core with cinnamoyl and carbonitrile functional groups, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of N-prenylated 2-aminobenzaldehydes.
Introduction of the Cinnamoyl Group: The cinnamoyl group can be introduced via a Friedel-Crafts acylation reaction, where cinnamoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction, where a suitable nitrile source reacts with the intermediate compound.
Chemical Reactions Analysis
1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-Cinnamoyl-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds, such as:
1,2-Dihydroquinoline-3-carboxamides: These compounds share the quinoline core but differ in the functional groups attached, leading to different biological activities and applications.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their pharmaceutical applications.
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: This compound has ethoxy and ethoxycarbonyl groups, making it useful in peptide synthesis and as a coupling reagent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H14N2O |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1-[(E)-3-phenylprop-2-enoyl]-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C19H14N2O/c20-14-17-12-11-16-8-4-5-9-18(16)21(17)19(22)13-10-15-6-2-1-3-7-15/h1-13,17H/b13-10+ |
InChI Key |
LEQAQLPUUAHOIR-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C(C=CC3=CC=CC=C32)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C(C=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(4-bromophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012955.png)



![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12012974.png)
![N-(3,4-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide](/img/structure/B12012976.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12012986.png)
![N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012993.png)
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12013006.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013028.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12013039.png)
![Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B12013055.png)
